1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-cyclobutyl-3-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-11(10-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQFPBQPDHDKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

This document provides a comprehensive technical overview of the essential , a heterocyclic compound of interest in modern drug discovery and chemical research. As a Senior Application Scientist, this guide is structured to deliver not just raw data, but also the scientific rationale behind the characterization methods. We delve into the compound's acidity (pKa), lipophilicity (logP), aqueous solubility, and spectroscopic profile. Each section includes field-proven experimental protocols, causality behind methodological choices, and authoritative references, ensuring a self-validating and trustworthy resource for researchers, scientists, and drug development professionals. The aim is to equip the reader with a robust understanding of this molecule's behavior, critical for its application in medicinal chemistry and beyond.

Introduction and Molecular Identity

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the development of therapeutic agents and agrochemicals.[1] The presence of a carboxylic acid moiety makes it a key intermediate for forming amides and esters, while the N-cyclobutyl and C-methyl substitutions modulate its steric and electronic properties.[1][2] Understanding its fundamental physicochemical characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing robust synthetic routes and formulation strategies.

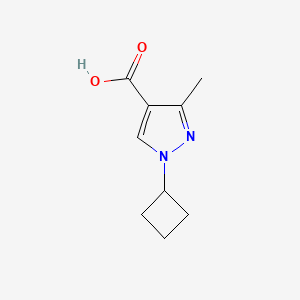

IUPAC Name: 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.[3] CAS Number: 1556315-63-9.[3] Molecular Structure:

Core Physicochemical Properties: A Summary

The following table summarizes the key computed and known properties of the title compound, providing a quick reference for laboratory use.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[4] |

| Molecular Weight | 180.20 g/mol | Calculated |

| Monoisotopic Mass | 180.08987 Da | PubChem (Predicted)[4] |

| XLogP3 | 1.0 | PubChem (Predicted)[4] |

| Hazard Class | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | ECHA C&L Inventory[3] |

Acidity and Ionization State (pKa)

The pKa, or acid dissociation constant, is arguably the most critical parameter for a molecule containing a carboxylic acid. It dictates the extent of ionization at a given pH, which profoundly influences solubility, membrane permeability, and receptor binding. For 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group is the primary acidic center.

Significance and Predicted Value

The degree of ionization affects how the molecule interacts with biological systems. In the acidic environment of the stomach, it will be predominantly in its neutral, protonated form, favoring absorption. In the more neutral pH of the intestines and blood, it will exist primarily as its deprotonated, anionic carboxylate form, which enhances aqueous solubility. While experimental data is not publicly available, computational methods like Density Functional Theory (DFT) are routinely used to predict pKa values with reasonable accuracy.[5][6] For pyrazole carboxylic acids, the pKa is influenced by the electronic effects of the pyrazole ring and its substituents.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly reliable and standard method for determining the pKa of ionizable compounds.[7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa corresponds to the pH at which the acid and its conjugate base are present in equal concentrations (the half-equivalence point).

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the midpoint of the steepest part of the resulting titration curve, or more accurately, from the maximum of the first derivative of the curve.

Ionization Equilibrium

The ionization of the carboxylic acid group is a simple equilibrium, as depicted below.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is quantified by the partition coefficient (P) between n-octanol and water, and is typically expressed in its logarithmic form, logP. This value is a key component of frameworks like Lipinski's "Rule of Five" for predicting drug-likeness.[8][9] A balanced logP is essential; high values can lead to poor aqueous solubility and high metabolic turnover, while low values may hinder membrane permeation.

Predicted Value and Relevance

The predicted XLogP3 value for 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is 1.0.[4] This moderate value suggests a good balance between solubility and permeability, making it an attractive starting point for drug design. The logP will, however, be pH-dependent due to the carboxylic acid. At pH values significantly above the pKa, the molecule will be ionized and exhibit a lower apparent partition coefficient (logD).

Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of the partition coefficient.[10][11]

Step-by-Step Methodology:

-

Phase Preparation: Prepare a solution of n-octanol saturated with water and a solution of water (or a suitable buffer, typically PBS at pH 7.4 for logD measurements) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Dissolution: Accurately weigh the compound and dissolve it in one of the phases (typically the one in which it is more soluble). The initial concentration should be low enough to avoid self-association.

-

Partitioning: Combine known volumes of the n-octanol and aqueous phases in a sealed container (e.g., a separatory funnel or vial).

-

Equilibration: Shake the container vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[9]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug candidate's absorption and formulation.[12] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[13] For an ionizable compound like this, solubility is highly dependent on the pH of the aqueous medium.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most reliable measure, especially for lead optimization.[13][14] The shake-flask method is again the standard approach.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the aqueous medium (e.g., purified water or a buffer like PBS). The presence of undissolved solid is essential for ensuring equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.[14]

-

Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Take a precise aliquot of the clear, saturated filtrate, dilute it appropriately, and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[13]

-

Reporting: The solubility is reported in units such as mg/mL or µM.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include:

-

A singlet for the C3-methyl group protons.

-

A singlet for the C5-pyrazole proton.

-

Multiplets for the cyclobutyl protons.

-

A broad singlet for the carboxylic acid proton (this signal can be exchangeable with D₂O and its chemical shift is concentration-dependent).

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals include:

-

A signal for the carboxylic acid carbonyl carbon (~160-180 ppm).

-

Signals for the pyrazole ring carbons.

-

Signals for the cyclobutyl carbons.

-

A signal for the methyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[15] Key absorption bands for this molecule would include:

-

A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-H stretching from the alkyl groups just below 3000 cm⁻¹.

-

C=N and C=C stretching from the pyrazole ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the molecular weight (180.20).

-

High-Resolution MS (HRMS): This technique would confirm the elemental composition by providing a highly accurate mass measurement (expected monoisotopic mass: 180.0899).

-

Fragmentation: Common fragmentation pathways for pyrazole carboxylic acids may include the loss of CO₂ (44 Da) from the carboxylic acid, as well as fragmentation of the cyclobutyl ring.[16]

Safety and Handling

According to the ECHA C&L Inventory, 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H336: May cause drowsiness or dizziness.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is a molecule with a well-balanced physicochemical profile, characterized by its acidic nature, moderate lipophilicity, and expected pH-dependent aqueous solubility. The methodologies outlined in this guide—potentiometric titration for pKa, the shake-flask method for logP and solubility, and standard spectroscopic techniques—provide a robust framework for its experimental characterization. These properties are foundational for its potential application in drug discovery and development, guiding hit-to-lead optimization, formulation, and ADME profiling.

References

-

European Chemicals Agency (ECHA). 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid - Substance Information. [Link]

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Lesyk, D., & Zhuravel, I. (2021). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Berthod, A., Carda-Broch, S. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 353-363. [Link]

-

Perez-Guaita, D., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ACS Publications. [Link]

-

Klicic, J. J., et al. (2002). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. The Journal of Physical Chemistry A, 106(5), 768-775. [Link]

-

Liptak, M. D., & Shields, G. C. (2012). First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model. ACS Publications. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 6(3), E510-E515. [Link]

-

Al-Mokaram, A. A. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

-

ECHA. 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid - Substance Information. [Link]

-

Bienta. Aqueous Solubility Assay. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum. [Link]

-

MPG.PuRe. (2022). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. [Link]

-

Lesyk, D. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Asif, N., et al. (2011). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 33(5), 685-689. [Link]

-

MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

PubChem. Pyrazole-4-carboxylic acid. [Link]

-

Scott, J. S., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(22), 16415-16433. [Link]

-

PubChemLite. 1-cyclobutyl-3-methyl-1h-pyrazole-4-carboxylic acid. [Link]

-

PubChem. 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. [Link]

-

Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8412-8427. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

Claramunt, R. M., et al. (2008). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 8(11), 4184-4194. [Link]

-

PrepChem.com. Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. [Link]

- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

ResearchGate. (2012). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]

-

RSC Publishing. (2016). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nextsds.com [nextsds.com]

- 4. PubChemLite - 1-cyclobutyl-3-methyl-1h-pyrazole-4-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Aqueous Solubility Assay | Bienta [bienta.net]

- 15. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 16. asianpubs.org [asianpubs.org]

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid exact mass and molecular weight

An In-Depth Technical Guide to the Physicochemical Characterization of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, focusing on its fundamental mass properties. As a substituted pyrazole, this molecule belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical development due to their diverse biological activities.[1] Accurate determination of its mass is a critical first step in any research and development workflow, ensuring compound identity, purity, and structural integrity.

Section 1: Core Physicochemical Data

The foundational attributes of a chemical entity are its molecular formula and its mass. However, a nuanced understanding requires differentiating between molecular weight and exact mass. These two values, while related, are not interchangeable and serve distinct purposes in chemical analysis. The key properties for 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid are summarized below.

| Property | Value | Description |

| Molecular Formula | C₉H₁₂N₂O₂ | The elemental composition of one molecule. |

| Molecular Weight | 180.21 g/mol | The weighted average mass based on the natural abundance of all isotopes of each element. Used for stoichiometric calculations in bulk chemistry. |

| Exact Mass | 180.08988 Da | The calculated mass using the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value measured by high-resolution mass spectrometry. |

| CAS Number | 1556315-63-9 | A unique numerical identifier assigned by the Chemical Abstracts Service.[2] |

Section 2: The Critical Distinction: Molecular Weight vs. Exact Mass

A common point of confusion is the difference between molecular weight and exact mass. For senior scientists and researchers, understanding this distinction is fundamental to interpreting analytical data correctly.

-

Molecular Weight (or Average Mass): This value is calculated using the atomic weights of elements as they appear on the periodic table. These atomic weights are the weighted average of the masses of all naturally occurring isotopes of an element. For example, the atomic weight of Carbon is ~12.011 amu, accounting for both the abundant ¹²C and the ~1.1% of ¹³C. Molecular weight is the appropriate value for macroscopic applications, such as preparing a solution of a specific molarity, where trillions of molecules with a natural isotopic distribution are present.

-

Exact Mass (or Monoisotopic Mass): This is the mass of a single molecule calculated using the integer mass of the most abundant isotope of each constituent element. High-resolution mass spectrometers have the capability to distinguish between molecules that differ in mass by only a tiny fraction of a Dalton.[3][4] Therefore, they resolve the signal of the molecule containing only the most common isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) from signals of molecules containing heavier isotopes (e.g., one ¹³C atom). This measured value is the experimental exact mass, and its proximity to the calculated exact mass is a powerful tool for confirming the elemental composition of an unknown compound or a newly synthesized molecule.[5]

Why It Matters in Drug Development: In fields like metabolite identification or impurity profiling, researchers often deal with unknown compounds at trace levels. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is often the first and most crucial piece of data in the structural elucidation puzzle.[5] An accurate mass measurement can significantly narrow down the possible elemental formulas for an unknown, accelerating its identification.[6][7]

Section 3: Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The authoritative method for determining the exact mass of a compound like 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is High-Resolution Mass Spectrometry, frequently coupled with Liquid Chromatography (LC-HRMS).[3]

Principle of Operation: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can separate ions with very small differences in their mass-to-charge ratios (m/z).[4][6] This high resolving power allows for the measurement of m/z values to three or four decimal places, providing the accuracy needed to confirm an elemental formula.[7]

Standard LC-HRMS Protocol for Analysis

The following protocol outlines a self-validating system for the precise mass determination of a target compound.

-

Standard and Sample Preparation:

-

Causality: A precisely prepared analytical standard is required for instrument calibration and to confirm the retention time and mass of the target analyte.

-

Step 1: Prepare a stock solution of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Step 2: Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.

-

Step 3: Prepare the experimental sample (e.g., from a reaction mixture or biological matrix) using the same solvent and at a similar concentration, if possible.

-

-

Chromatographic Separation (LC):

-

Causality: The LC step separates the target analyte from impurities, byproducts, or matrix components. This is critical because co-eluting species can interfere with ionization and lead to inaccurate mass measurements (isobaric interference).

-

Step 1: Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Step 2: Use a binary solvent system: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid is added to facilitate protonation and improve ionization efficiency.

-

Step 3: Apply a gradient elution, for example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

-

Step 4: Inject 1-5 µL of the prepared sample.

-

-

Ionization:

-

Causality: Mass spectrometers measure ions, not neutral molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing in-source fragmentation.

-

Step 1: Utilize an ESI source, typically in positive ion mode to form the protonated molecule [M+H]⁺. For this compound, the expected m/z would be 180.08988 + 1.00728 (mass of H⁺) = 181.09716 .

-

Step 2: Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal of the target ion.

-

-

Mass Analysis and Data Acquisition:

-

Causality: An HRMS analyzer is used to measure the m/z of the ions with high precision.

-

Step 1: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.

-

Step 2: Acquire data in full scan mode at a high resolution (e.g., >30,000 FWHM).

-

Step 3: The instrument software will compare the measured m/z of the peak eluting at the expected retention time against the calculated exact mass. A mass accuracy below 5 parts-per-million (ppm) is typically required to confidently confirm the elemental composition.

-

Experimental Workflow Diagram

Caption: Workflow for exact mass determination via LC-HRMS.

Section 4: Significance in Scientific Research

Pyrazole carboxylic acids are privileged scaffolds in modern chemistry. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for several commercial fungicides that act by inhibiting succinate dehydrogenase (SDHI).[1][8] The precise characterization of novel analogues like 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is therefore of high importance. An unambiguous determination of its exact mass serves as the cornerstone for:

-

Structural Confirmation: Validating the successful synthesis of the target molecule.

-

Regulatory Submission: Providing definitive proof of identity for patents and regulatory dossiers.

-

Metabolomics: Identifying metabolites by searching for predicted mass shifts from the parent compound.

-

Quality Control: Quantifying the compound and its impurities in final products or formulations.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid analytical foundation for further investigation and development.

References

-

PubChem. Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemical Substance Information. 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.[Link]

-

PubChem. 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Quora. What is the difference between molecular weight and exact mass?[Link]

-

Hoofnagle, A. N., & Wener, M. H. (2009). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. PMC. [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[Link]

-

PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. High Resolution Mass Spectrometry.[Link]

-

Chemistry LibreTexts. Formula and Molecular Weights.[Link]

-

Quora. What is the difference between exact mass and molecular weight?[Link]

-

Kuhlmann, F. E. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online. [Link]

-

Mtoz Biolabs. How to Determine Molecular Weight?[Link]

-

Journal of Pharmaceutical and Biomedical Sciences. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.[Link]

-

Reddit. Exact mass vs molecular weight.[Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. nextsds.com [nextsds.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. longdom.org [longdom.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid – Safety, Handling, and Application in Medicinal Chemistry

Executive Summary

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1556315-63-9) is a highly specialized heterocyclic building block widely utilized in modern drug discovery. The pyrazole-4-carboxylic acid scaffold is a privileged structure, frequently serving as a core pharmacophore in the development of inhibitors targeting protein-protein interactions and epigenetic modulators. This technical guide provides an authoritative framework on the physicochemical properties, rigorous safety protocols, and validated handling methodologies required for integrating this compound into advanced synthetic workflows.

Physicochemical Profiling & Structural Significance

The structural architecture of this compound combines a hydrogen-bonding carboxylic acid moiety with a lipophilic cyclobutyl ring. This specific arrangement is not arbitrary in medicinal chemistry; the cyclobutyl group significantly enhances the compound's membrane permeability and binding affinity within hydrophobic protein pockets, while the carboxylic acid acts as a critical anchor for electrostatic interactions with target residues.

Table 1: Quantitative Physicochemical Data

| Property | Value | Source/Validation |

| Chemical Name | 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid | IUPAC Standard |

| CAS Number | 1556315-63-9 | Registry[1] |

| EC Number | 960-692-3 | Registry[1] |

| Molecular Formula | C9H12N2O2 | Calculated |

| Molecular Weight | 180.20 g/mol | Calculated |

| SMILES | CC1=NN(C2CCC2)C=C1C(=O)O | Structural Derivation |

Safety Data Sheet (SDS) & Hazard Mitigation

Handling 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid requires strict adherence to GHS safety protocols. The causality of its hazards stems directly from its molecular structure: the acidic proton of the carboxylic acid combined with the lipophilic cyclobutyl tail facilitates rapid penetration and localized pH disruption in lipid bilayers, leading to dermal and ocular irritation.

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Code | Mechanistic Causality |

| Skin Irritation | Category 2 | H315 | Lipophilic tail enhances dermal penetration; acidic moiety disrupts cellular pH. |

| Eye Irritation | Category 2A | H319 | Direct protonation of corneal epithelial proteins causes acute inflammation. |

| STOT SE | Category 3 | H336 | Inhalation of fine dust may cause central nervous system effects (drowsiness/dizziness). |

Required PPE & Engineering Controls

-

Gloves : Double-layered nitrile gloves are mandatory. The cyclobutyl group increases the partition coefficient (logP), allowing the compound to permeate standard latex more rapidly than highly polar acids.

-

Eye Protection : Tight-fitting chemical safety goggles to prevent micro-dust ocular deposition.

-

Ventilation : All weighing and transfer operations must be conducted in a Class II biological safety cabinet or a ductless fume hood equipped with HEPA filtration to mitigate H336 inhalation risks[1].

Handling Guidelines & Storage Protocols

To maintain structural integrity and prevent decarboxylation or degradation:

-

Storage : Store in a tightly sealed, opaque container at room temperature in a desiccator. Moisture can lead to clumping, which complicates precise stoichiometric weighing and can prematurely hydrolyze sensitive coupling reagents during synthesis.

-

Handling : Use anti-static spatulas. The fine crystalline powder is prone to static charge accumulation, which can cause aerosolization and increase inhalation exposure risks.

Experimental Workflow: Amide Coupling for Drug Discovery

In medicinal chemistry, pyrazole-4-carboxylic acids are frequently converted into carboxamides to test biological activity[2]. The following protocol describes a self-validating system for synthesizing 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxamide derivatives using HATU. HATU is specifically chosen over standard EDC/NHS because the methyl group at the 3-position creates steric hindrance; HATU's highly reactive 7-azabenzotriazole leaving group overcomes this barrier efficiently.

Step-by-Step Methodology

-

Activation Phase : Dissolve 1.0 eq (180.2 mg, 1.0 mmol) of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid in 5.0 mL of anhydrous DMF under an inert N 2 atmosphere. Add 1.2 eq of HATU (456 mg) and 3.0 eq of DIPEA (522 µL). Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. DMF is used to fully solubilize the lipophilic cyclobutyl intermediate.

-

Activation Validation : Stir for 15 minutes. Self-Validation Check: Quench a 5 µL aliquot in 100 µL of MeCN/H 2 O. LC-MS must show the disappearance of the m/z 181.09[M+H] + peak and the appearance of the active ester intermediate mass.

-

Coupling Phase : Add 1.1 eq of the desired amine nucleophile dropwise. Stir at room temperature for 2 hours.

-

Completion Validation : Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The active ester spot (UV active at 254 nm) must be completely consumed, replaced by a lower R f product spot.

-

Workup : Dilute with 20 mL EtOAc, wash sequentially with 10% citric acid (to remove unreacted amine and DIPEA), saturated NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 and concentrate in vacuo.

Workflow of HATU-mediated amide coupling with self-validating LC-MS checkpoints.

Mechanistic Application: Target Engagement Pathways

The pyrazole-4-carboxylic acid scaffold is a cornerstone in the design of inhibitors for complex protein-protein interactions. For instance, in the3[3], the pyrazole core establishes critical hydrogen bonds within the Kelch domain, while the carboxylic acid forms electrostatic interactions with key arginine residues (e.g., Arg415). Similarly, these derivatives act as potent inhibitors of the4[4], demonstrating their versatility in oncology and oxidative stress modulation.

By competitively binding to the KEAP1 Kelch domain, pyrazole-4-carboxylic acid derivatives prevent the sequestration and subsequent ubiquitination of NRF2. This allows NRF2 to translocate to the nucleus and activate Antioxidant Response Elements (ARE).

Mechanism of action for pyrazole-4-carboxylic acids in the KEAP1-NRF2 signaling pathway.

References

-

Title : 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information Source : NextSDS URL :[Link]

-

Title : Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

-

Title : Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

A Technical Guide to the Biological Target Exploration of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored

In the landscape of medicinal chemistry, the discovery of a novel bioactive small molecule is both a moment of opportunity and the start of an intensive investigation. The compound 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1556315-63-9)[1] stands at this precipice. While its constituent scaffolds—the pyrazole core and the cyclobutyl moiety—are well-represented in modern pharmacopoeias, the specific biological targets and mechanism of action for this particular chemical entity remain undefined in public-domain research. This guide, therefore, is not a retrospective summary but a forward-looking strategic framework. It is designed to provide drug development professionals with a comprehensive, logic-driven, and experimentally sound pathway for the systematic exploration and validation of its biological targets. As a senior application scientist, my objective is to move beyond a simple listing of techniques and instead to build a self-validating, multi-pronged investigative narrative that explains the causality behind each experimental choice.

Section 1: The Rationale for Exploration—Deconstructing the Molecule

The impetus to invest significant resources into exploring this molecule stems from the proven therapeutic relevance of its core components.

-

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery The pyrazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in numerous FDA-approved drugs.[2] Its unique physicochemical properties allow it to act as a versatile pharmacophore, engaging in hydrogen bonding as both a donor (N-1) and an acceptor (N-2).[2] This has enabled the development of pyrazole-containing drugs across a vast range of clinical areas, including inflammation (Celecoxib), cancer, and infectious diseases.[2][3][4] Pyrazoles are often used as bioisosteres for arene cores, which can lead to enhanced potency and improved physicochemical properties like solubility.[2] The extensive history of this scaffold strongly suggests that our target compound has a high probability of possessing significant biological activity.

-

The Cyclobutyl Moiety: A Tool for 3D Conformation and Metabolic Stability The cyclobutane ring is increasingly utilized in medicinal chemistry to introduce three-dimensional character into otherwise planar molecules.[5][6] This non-planar, puckered structure can facilitate novel interactions within a protein's binding pocket, fill hydrophobic pockets, and conformationally restrict the molecule to favor a bioactive conformation.[5] Crucially, the replacement of more metabolically labile groups (like a tert-butyl group) with a cyclobutyl ring can improve a compound's metabolic stability and pharmacokinetic profile.[5]

The combination of these two validated structural motifs in a single molecule makes 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid a compelling candidate for target deconvolution—the process of identifying the molecular targets of active hits from phenotypic screens or from rational design.[7]

Section 2: Phase I—In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is essential to generate a tractable list of potential biological targets. This in silico phase serves to build our initial hypotheses.

The Causality of Computational Prediction: The core principle is that structurally similar molecules often share similar biological targets. By leveraging vast databases of known compound-target interactions, we can use machine learning algorithms to predict the most probable targets for our novel compound.[8][9]

Workflow for Computational Target Prediction

This workflow moves from broad similarity to specific pathway hypotheses.

Caption: Workflow for in silico target hypothesis generation.

Data Presentation: Predicted Target Profile

The output of this phase should be a clearly structured table summarizing the top-predicted targets, the confidence score from the prediction algorithm, and the primary biological pathway associated with each target.

| Putative Target | Prediction Score | Associated Pathway | Rationale based on Structural Analogs |

| Cyclooxygenase-2 (COX-2) | 0.92 | Prostaglandin Synthesis | Many pyrazole-containing drugs are NSAIDs (e.g., Celecoxib).[3] |

| Phosphodiesterase-5 (PDE5) | 0.85 | cGMP Signaling | Sildenafil contains a pyrazole-pyrimidine core.[2] |

| Carbonic Anhydrase IX | 0.81 | pH Regulation / Hypoxia | Pyrazole sulfonamides are known inhibitors.[3] |

| MmpL3 Transporter | 0.78 | Mycobacterial Cell Wall Synthesis | Pyrazole derivatives have shown antitubercular activity via MmpL3.[10][11] |

| Tyrosine Kinases (e.g., EGFR) | 0.75 | Cancer Signaling | Pyrazole derivatives have been developed as kinase inhibitors.[3] |

Note: The data in this table is illustrative and represents a potential outcome of the described computational workflow.

Section 3: Phase II—Experimental Target Identification

With a set of testable hypotheses, we proceed to direct experimental interrogation. A multi-modal approach is critical for trustworthiness; converging evidence from orthogonal methods provides the highest degree of confidence. We will employ methods that directly identify physical binding partners and those that confirm functional engagement within a cellular context.

A. Direct Biochemical Approach: Affinity-Based Protein Profiling

The Causality of Affinity Chromatography: This is a direct method to isolate and identify proteins that physically interact with the compound.[7][12][13] By immobilizing the compound, we use it as "bait" to "fish" for its binding partners from the complex proteome of a cell lysate.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. verixiv-files.f1000.com [verixiv-files.f1000.com]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The narrative structure of this guide is designed to offer not just a set of instructions, but a deeper understanding of the chemical transformations involved, grounded in established synthetic principles.

Introduction

Substituted pyrazole carboxylic acids are a class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their unique structural and electronic properties allow them to interact with a wide range of biological targets. The title compound, 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, with its specific substitution pattern, represents a key intermediate for the development of novel therapeutics. This guide details a reliable and reproducible three-step synthetic route, commencing from readily available starting materials.

Overall Synthetic Scheme

The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is accomplished via a three-step sequence:

-

Formation of the β-alkoxy-α,β-unsaturated ester: Synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate from ethyl acetoacetate.

-

Construction of the pyrazole core and N-alkylation: Formation of ethyl 3-methyl-1H-pyrazole-4-carboxylate followed by regioselective N-cyclobutylation.

-

Ester Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.

Caption: Overall synthetic workflow for 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. The triethyl orthoformate acts as an ethoxymethylenating agent, converting the active methylene group of the β-ketoester into an enol ether. Acetic anhydride serves to drive the reaction to completion by scavenging the ethanol byproduct.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl 3-oxobutanoate | Reagent Grade, ≥99% | Sigma-Aldrich |

| Triethyl orthoformate | Reagent Grade, ≥98% | Sigma-Aldrich |

| Acetic anhydride | Reagent Grade, ≥99% | Sigma-Aldrich |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Heating mantle | - | - |

| Short-path distillation apparatus | - | - |

| Vacuum pump | - | - |

Step-by-Step Protocol

-

To a 250 mL round-bottom flask, add ethyl 3-oxobutanoate (20 g, 154 mmol), triethyl orthoformate (51.1 mL, 307 mmol), and acetic anhydride (43.5 mL, 461 mmol).[1]

-

Equip the flask with a reflux condenser and heat the mixture to 130 °C using a heating mantle. Maintain this temperature for 5 hours.

-

After 5 hours, allow the reaction mixture to cool to room temperature.

-

Remove the volatile components (excess triethyl orthoformate and acetic anhydride) by distillation under reduced pressure (30 mbar, 30-70 °C).

-

Purify the crude product by vacuum distillation (6 mbar, 80-128 °C) to obtain ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.

Part 2: Synthesis of Ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylate

This part of the synthesis is a two-stage process within a single pot. First, the pyrazole ring is formed through the cyclocondensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine. This reaction is a classic example of the Knorr pyrazole synthesis. Following the formation of the pyrazole, a base is added to deprotonate the pyrazole nitrogen, which then undergoes nucleophilic substitution with cyclobutyl bromide to introduce the cyclobutyl group at the N1 position. The choice of a suitable base and solvent is crucial for achieving high regioselectivity in the N-alkylation step.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | As prepared in Part 1 | - |

| Hydrazine hydrate (50-60%) | Reagent Grade | Sigma-Aldrich |

| Ethanol (anhydrous) | ACS Grade | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |

| Cyclobutyl bromide | Reagent Grade, 98% | Sigma-Aldrich |

| Dimethylformamide (DMF) (anhydrous) | ACS Grade | Sigma-Aldrich |

| Round-bottom flask (500 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Ethyl acetate | ACS Grade | Sigma-Aldrich |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich |

| Rotary evaporator | - | - |

Step-by-Step Protocol

-

Pyrazole Formation:

-

In a 500 mL round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (prepared in Part 1, assuming 80% yield, ~22.8 g, 122 mmol) in anhydrous ethanol (200 mL).

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (6.1 mL, ~122 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The formation of ethyl 3-methyl-1H-pyrazole-4-carboxylate can be monitored by TLC.

-

-

N-Cyclobutylation:

-

To the reaction mixture containing the newly formed pyrazole, add anhydrous potassium carbonate (33.7 g, 244 mmol).

-

Add anhydrous dimethylformamide (DMF) (50 mL) to aid in solubility.

-

Add cyclobutyl bromide (14.7 mL, 146 mmol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir overnight (approximately 16 hours).

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting pyrazole.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol and DMF.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Part 3: Synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved through saponification using a strong base, such as potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylate | As prepared in Part 2 | - |

| Potassium hydroxide (KOH) | ACS Grade, pellets | Sigma-Aldrich |

| Methanol | ACS Grade | Sigma-Aldrich |

| Water (deionized) | - | - |

| Hydrochloric acid (HCl) | Concentrated, 37% | Sigma-Aldrich |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| pH paper or pH meter | - | - |

| Buchner funnel and filter paper | - | - |

Step-by-Step Protocol

-

Dissolve ethyl 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylate (assuming ~15 g, ~72 mmol from the previous step) in methanol (150 mL) in a 250 mL round-bottom flask.

-

Add a solution of potassium hydroxide (8.1 g, 144 mmol) in water (20 mL).[2]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

-

Monitor the reaction by TLC until the starting ester is completely consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches in the final product.

-

Melting Point: To assess the purity of the final crystalline product.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care.

-

Acetic anhydride is corrosive and a lachrymator.

-

Cyclobutyl bromide is a flammable liquid and an irritant.

-

Concentrated hydrochloric acid is highly corrosive.

-

Handle all organic solvents with care as they are flammable.

References

-

Koch, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available at: [Link]

-

Gao, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11048-11057. Available at: [Link]

- Diez-Barra, E., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis.

-

ResearchGate. (n.d.). Synthesis of carboxylic acids 7a–d from ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates 6a–d. Retrieved from [Link]

Sources

Application Note: In Vitro Assay Protocols for 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid Derivatives in Kinetoplastid Drug Discovery

Scientific Context & Rationale

The development of novel, orally bioavailable anti-parasitic agents is a critical priority for neglected tropical diseases such as Visceral Leishmaniasis (VL) and Chagas disease. Recently, benzoxaborole-based compounds have emerged as a highly promising chemical class. A key structural motif driving the potency of these next-generation candidates—such as the pre-clinical candidate DNDI-6148—is the 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid derivative moiety .

When conjugated to a benzoxaborole core via an amide linkage, this pyrazole-4-carboxamide tail is not merely a passive linker; it actively dictates binding affinity and target selectivity. The primary biological target of these derivatives is the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) endonuclease, an enzyme essential for pre-mRNA processing in kinetoplastid parasites .

Mechanism of Action (Causality of Binding)

The benzoxaborole boron atom forms a reversible covalent interaction with the bimetallic zinc center in the CPSF3 active site. Concurrently, the 1-cyclobutyl-3-methyl-1H-pyrazole group occupies a highly specific hydrophobic pocket near the Thr218 and Asn219 residues of the enzyme. Mutations in this pocket (e.g., Asn219His) introduce severe steric clashes with the pyrazole ring, effectively blocking compound binding and conferring parasite resistance. This structural mechanism provides definitive proof of target engagement and underscores the necessity of rigorous in vitro screening to optimize the pyrazole pharmacophore.

Fig 1. Mechanism of action for pyrazole-benzoxaborole derivatives targeting CPSF3.

Experimental Protocols: A Self-Validating System

To accurately assess the efficacy of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives, a two-tiered assay system is required. Protocol A isolates the biochemical target to prove direct enzyme inhibition, while Protocol B utilizes a cell-based infection model to validate membrane permeability, prodrug activation (if applicable), and physiological efficacy.

Protocol A: Recombinant L. donovani CPSF3 Endonuclease Biochemical Assay

Purpose: To decouple direct target inhibition from confounding variables such as cellular permeability or efflux pump activity.

Materials:

-

Purified recombinant L. donovani CPSF3 (expressed in E. coli or Baculovirus).

-

Fluorogenic RNA substrate (e.g., 5'-FAM-RNA-TAMRA-3' containing the kinetoplastid polyadenylation signal).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM ZnCl₂, 2 mM DTT, 0.01% BSA.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer fresh. Causality Note: The inclusion of 1 mM ZnCl₂ is critical, as CPSF3 is a zinc-dependent metalloendonuclease; stripping zinc will denature the active site and yield false positives.

-

Compound Dilution: Prepare a 10-point serial dilution of the pyrazole derivatives in 100% DMSO. Transfer to a 384-well black microtiter plate (final DMSO concentration ≤ 1%).

-

Enzyme Pre-Incubation: Add 10 µL of recombinant CPSF3 (final concentration ~5 nM) to the compound wells. Incubate at room temperature for 15 minutes to allow the bulky cyclobutyl-pyrazole moiety to reach binding equilibrium within the active site.

-

Reaction Initiation: Add 10 µL of the fluorogenic RNA substrate (final concentration 200 nM).

-

Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 485 nm / Emission: 535 nm). Cleavage of the RNA separates the FAM fluorophore from the TAMRA quencher, increasing the signal.

-

Self-Validation: Calculate the Z'-factor using DMSO wells as the negative control (0% inhibition) and 50 mM EDTA as the positive control (100% inhibition via zinc chelation). A Z'-factor > 0.6 validates the assay run.

Protocol B: Intramacrophage L. donovani High-Content Screening (HCS) Assay

Purpose: To confirm that the compound can cross the host macrophage membrane, survive the acidic phagolysosome, penetrate the parasite membrane, and inhibit the target in situ.

Fig 2. Workflow for the intramacrophage L. donovani high-content screening assay.

Step-by-Step Methodology:

-

Cell Seeding & Differentiation: Seed human THP-1 monocytes into clear-bottom 384-well plates at 2×104 cells/well. Add 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours. Causality Note: PMA differentiates circulating monocytes into adherent macrophages and halts cellular division, preventing the dilution of the intracellular parasite load over the assay timeline.

-

Infection: Wash the wells with warm PBS. Infect the macrophages with L. donovaniamastigotes at a Multiplicity of Infection (MOI) of 10:1. Incubate for 24 hours. Causality Note: Axenic amastigotes are used instead of promastigotes because they represent the clinically relevant mammalian stage of the parasite. Promastigote assays frequently yield false positives for compounds that lack macrophage permeability.

-

Washing: Wash the plate 3x with PBS to remove extracellular, non-phagocytosed parasites.

-

Compound Treatment: Add the pyrazole-benzoxaborole derivatives in a 10-point dose-response format. Incubate for 72 hours at 37°C, 5% CO₂.

-

Fixation & Staining: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100. Stain with 5 µM DRAQ5. Causality Note: DRAQ5 is a far-red DNA intercalating dye. It is preferred over DAPI because many complex heterocyclic compounds autofluoresce in the blue/green spectrum, which would disrupt automated image segmentation.

-

Imaging & Analysis: Image using an automated confocal High-Content Screening system (e.g., PerkinElmer Opera Phenix). The analysis algorithm must identify the large, low-intensity macrophage nuclei and count the small, high-intensity amastigote kinetoplasts within the defined cytoplasmic boundaries.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profiles for optimized 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid benzoxaborole derivatives compared to clinical standards of care and reference compounds.

| Compound Class / Control | Target Assay (CPSF3 IC₅₀) | Intramacrophage Assay (EC₅₀) | Cytotoxicity (CC₅₀, THP-1) |

| Pyrazole-Benzoxaboroles | 0.05 - 0.2 µM | 0.1 - 1.5 µM | > 50 µM |

| DNDI-6148 (Reference) | ~0.1 µM | ~0.5 µM | > 50 µM |

| Amphotericin B | N/A (Pore-forming) | 0.2 - 0.4 µM | > 20 µM |

| Miltefosine | N/A (Lipid metabolism) | 2.0 - 5.0 µM | > 40 µM |

Note: A successful lead candidate in this class should demonstrate an EC₅₀ < 1.0 µM in the intramacrophage assay and a Selectivity Index (CC₅₀/EC₅₀) > 50.

References

-

Mowbray CE, Braillard S, Glossop PA, et al. "DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis." Journal of Medicinal Chemistry, 2021. URL: [Link]

-

Wall RJ, Rico E, Lukac I, et al. "Clinical and veterinary trypanocidal benzoxaboroles target CPSF3." Proceedings of the National Academy of Sciences (PNAS), 2018. URL: [Link]

-

De Rycker M, Hallyburton I, Thomas J, et al. "A 384-well high-throughput screening assay for Leishmania donovani intramacrophage amastigotes." Antimicrobial Agents and Chemotherapy, 2013. URL:[Link]

Technical Support Center: Optimizing Recrystallization of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for the purification of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through crystallization. As a Senior Application Scientist, I have tailored this guide to not only provide step-by-step protocols but to also instill a deep understanding of the principles behind each step, ensuring you can adapt and troubleshoot effectively.

Our approach is grounded in the fundamentals of solubility, nucleation, and crystal growth, tailored to the specific structural attributes of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid. The pyrazole core, substituted with a lipophilic cyclobutyl group and a polar carboxylic acid, presents a unique purification challenge that this guide will help you navigate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a rapid overview of key considerations.

Q1: What are the predicted physicochemical properties of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid that influence recrystallization?

A1: While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure: a pyrazole ring, a carboxylic acid group, a methyl group, and a cyclobutyl group. The carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. The cyclobutyl and pyrazole components contribute to its organic character, indicating some solubility in less polar organic solvents. The presence of both polar and non-polar regions makes a mixed solvent system a promising approach. This compound is a solid at room temperature and is classified as a skin and eye irritant.[1][2]

Q2: I don't have a known good solvent for recrystallization. How do I start?

A2: The first step is systematic small-scale solubility testing. This is a critical preliminary experiment to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. The workflow for this is detailed in the "Experimental Protocols" section below.

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (an oil) rather than a solid crystal lattice. This is common when the solution is too concentrated or cooled too quickly. To remedy this, you can try:

-

Slowing the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using an insulated container can also help.[3]

-

Using a more dilute solution: Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it again more slowly.

-

Changing the solvent system: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.[3]

Q4: No crystals are forming, even after the solution has cooled completely. What should I do?

A4: This is a classic case of supersaturation, where the compound remains dissolved even though its concentration is above its saturation point. To induce crystallization, you can:

-

Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the liquid. The microscopic imperfections in the glass can serve as nucleation sites.[3]

-

Introduce a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal can initiate the crystallization process.[3]

-

Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration and then try cooling again.[3]

Part 2: Troubleshooting Guide

This section provides a more in-depth, issue-based approach to solving common recrystallization problems.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery/Yield | 1. The compound is too soluble in the cold solvent. 2. Not enough time was allowed for crystallization. 3. Too much solvent was used. | 1. Choose a solvent in which the compound has lower solubility at cold temperatures. Consider a mixed-solvent system. 2. Increase the cooling time, potentially in a refrigerator overnight.[3] 3. Evaporate some of the solvent and re-cool. Check the mother liquor for your compound by evaporating a small sample.[3] |

| Colored Impurities in Crystals | 1. The impurity has similar solubility to the product. 2. The crystals grew too quickly, trapping impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration (if the impurity is colored). 2. Slow down the cooling process to allow for more selective crystal growth. |

| Oiling Out | 1. The solution is too concentrated. 2. The solution is being cooled too rapidly. 3. The solvent's boiling point is too high. | 1. Add more hot solvent to the mixture to achieve a less saturated solution. 2. Allow for slow cooling at room temperature before transferring to an ice bath.[3] 3. Select a solvent with a lower boiling point. |

| No Crystal Formation | 1. The solution is supersaturated. 2. The solution is not concentrated enough. | 1. Induce crystallization by scratching the flask or adding a seed crystal.[3] 2. Evaporate some of the solvent to increase the concentration and then attempt to cool and induce crystallization again.[3] |

Part 3: Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of your crude 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid into several small test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential starting solvents include ethanol, methanol, acetone, ethyl acetate, and water.

-

Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

-

For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid just dissolves.

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid.

Protocol 2: Single-Solvent Recrystallization

-

Place the crude 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid in an Erlenmeyer flask.

-

Add the chosen solvent in small portions while heating the mixture to boiling with stirring (e.g., on a hot plate).

-

Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[3]

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[3]

-

Dry the crystals, for example, in a vacuum oven.

Protocol 3: Mixed-Solvent Recrystallization

-

Dissolve the crude compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or methanol).

-

To this hot solution, add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes faintly turbid.

-

If necessary, add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly, as described in the single-solvent protocol.

-

Collect and wash the crystals as described above, using the cold solvent mixture.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision-making processes in optimizing recrystallization.

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Caption: Troubleshooting flowchart for common recrystallization issues.

References

- BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.

- Ege, G., & Karadayi, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.

- Chemical Substance Information. (n.d.). 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.

- PubChem. (n.d.). 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid.

Sources

Technical Support Center: Optimizing 1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic Acid Amide Couplings

Welcome to the Technical Support Center for advanced amide coupling workflows. Synthesizing amides from 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid presents unique mechanistic challenges. The electron-rich nature of the pyrazole core can subtly deactivate the carbonyl carbon, requiring potent coupling reagents. However, highly active reagents often introduce competing reaction pathways, leading to yield-limiting side products.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity amide bond formation.

Visual Workflow: Side Product Mitigation Strategy

The following decision matrix illustrates the causal pathways leading to common side products and the strategic interventions required to bypass them.

Decision matrix for mitigating side products in pyrazole-4-carboxylic acid amide couplings.

Troubleshooting Guide & FAQs

Q1: I am using HATU, but LC-MS shows a major byproduct with a mass corresponding to the amine + 99 Da. What is happening?

A1: You are observing Guanidinylation (Tetramethylguanidine formation). When using uronium-based coupling reagents like HATU or HBTU, the intended pathway is for the reagent to activate the pyrazole-4-carboxylic acid. However, if your target amine is highly nucleophilic (e.g., an unhindered aliphatic amine), it can attack the HATU molecule directly instead of the activated ester[1]. This forms a stable 2-substituted 1,1,3,3-tetramethylguanidine (TMG) byproduct, consuming your amine and halting the reaction[2].

-

The Fix: Implement a pre-activation step . Mix the 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid, HATU, and base (e.g., DIPEA) for 15–30 minutes before adding the amine. Additionally, swapping triethylamine (TEA) for sterically hindered bases like DIPEA or 2,2,6,6-tetramethylpiperidine (TMP) significantly reduces this side reaction[2].

Q2: My EDC coupling is stalling, and I am isolating a stable, unreactive compound with the exact mass of my activated ester. Why?

A2: This is an N -acyl urea byproduct caused by an O -to- N acyl shift. Carbodiimides like EDC and DCC react with the carboxylic acid to form an O -acylisourea intermediate. If the subsequent attack by the amine is slow—often the case with sterically hindered amines or the slightly deactivated pyrazole core—the O -acylisourea undergoes an intramolecular rearrangement to form a thermodynamically stable, unreactive N -acyl urea[3].

-

The Fix: You must outcompete the rearrangement. Add a super-nucleophilic additive like HOBt or HOAt . These additives rapidly trap the O -acylisourea to form an active ester (e.g., an OBt ester) that does not undergo the O -to- N shift[3]. Furthermore, conducting the reaction in a solvent with a low dielectric constant, such as dichloromethane (DCM), minimizes the ionic stabilization required for the rearrangement[3].

Q3: How can I scale up this coupling while avoiding complex chromatographic purification of side products?

A3: Transition to T3P (Propylphosphonic anhydride) or Aqueous EDC/HOBt conditions. For scalable synthesis of pyrazole-4-carboxamides, chromatography is highly undesirable.

-

T3P generates water-soluble phosphonate byproducts that are entirely removed via a simple aqueous wash[4]. It also exhibits exceptionally low rates of epimerization and side-product formation[5].

-

Aqueous EDC/HOBt: Recent process chemistry on pyrazole carboxylic acids has demonstrated that using EDC/HOBt in a biphasic H2O /THF mixture at a strictly controlled pH of 8–10 cleanly forms the amide while keeping byproducts in the aqueous layer, allowing the pure product to be isolated via direct crystallization[6].

Quantitative Data: Coupling Reagent Comparison

The following table synthesizes the performance metrics of common coupling reagents when applied to heteroaromatic carboxylic acids like 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid.

| Coupling Reagent | Primary Side Product Risk | Causality / Mechanism | Mitigation Strategy | Workup Efficiency |

| HATU / HBTU | Tetramethylguanidine (TMG) | Direct nucleophilic attack of the amine on the uronium salt[1]. | Pre-activate acid for 30 mins; use hindered bases (DIPEA)[2]. | Moderate (Requires chromatography or acidic washes). |

| EDC (No Additive) | N -acyl urea | O -to- N acyl shift of the O -acylisourea intermediate[3]. | Add HOBt/HOAt; use DCM to lower dielectric constant[3]. | Poor (Byproduct is highly organic-soluble). |

| EDC / HOBt (Aqueous) | Unreacted Starting Material | Hydrolysis of the active ester if pH is too high. | Maintain pH strictly at 8–10 in H2O /THF[6]. | Excellent (Byproducts partition into aqueous phase)[6]. |

| T3P | Minimal | Ketene formation (only under highly basic, harsh conditions)[5]. | Maintain temperature at 0 °C to RT; use Pyridine or DIPEA[5]. | Excellent (Byproducts are purely water-soluble)[4]. |

Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize the following optimized methodologies.

Protocol A: T3P-Mediated Amidation (Zero-Chromatography Workflow)

This protocol is optimal for minimizing guanidinylation and avoiding organic-soluble byproducts[4].

-

Preparation: In a dry flask, dissolve 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) and the target amine (1.05 eq.) in anhydrous CH2Cl2 (10 volumes).

-

Base Addition: Add DIPEA or Pyridine (3.0 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

-

Activation: Slowly add T3P (50% solution in EtOAc or CH2Cl2 , 1.5 - 2.0 eq.) dropwise over 15 minutes to control the exotherm.

-